1-(Pyridin-3-ylmethyl)guanidine

Vue d'ensemble

Description

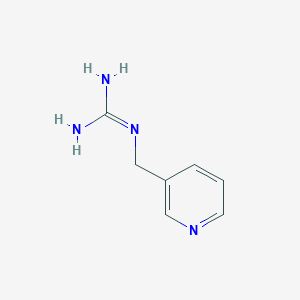

“1-(Pyridin-3-ylmethyl)guanidine” is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is used for research purposes .

Synthesis Analysis

The synthesis of guanidine derivatives, including “1-(Pyridin-3-ylmethyl)guanidine”, often involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-ylmethyl)guanidine” consists of a pyridine ring attached to a guanidine group . The guanidine group is a strong organic base existing primarily as guanidium ions at physiological pH .Chemical Reactions Analysis

Guanidine derivatives, including “1-(Pyridin-3-ylmethyl)guanidine”, have been found to be versatile towards the addition of both N–H and C–H bonds to carbodiimides to give the corresponding guanidines . They can also act as ligands in metal-catalyzed reactions .Applications De Recherche Scientifique

Natural Product Chemistry

Guanidines are found in a variety of natural products, including nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives . These compounds have diverse biological activities, and their isolation, structure determination, synthesis, and biosynthesis are areas of active research .

Biological Activities

Guanidines have been found to exhibit a wide range of biological activities. They are present in toxins produced by cyanobacteria and marine sponges, and understanding their pharmacology and biosynthesis has implications for water quality monitoring, human and animal health, and the ecology, phylogeny, and evolution of toxic and non-toxic cyanobacteria .

Synthesis of Acyclic Guanidines

The synthesis of acyclic guanidines often involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . This process has been used to create a variety of guanidine-based compounds with diverse biological activities .

Organocatalysis

Guanidines have unique properties as superbases and have found application in organocatalysis . The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties .

DNA Minor Groove Binders

Guanidines have been used as DNA minor groove binders . Their ability to form hydrogen bonds, their planarity, and their high basicity make them versatile functional groups for compounds with biological activity .

Kinase Inhibitors

Guanidines have been used as kinase inhibitors . Kinases are enzymes that play key roles in cellular signaling, and inhibitors of these enzymes have potential applications in the treatment of various diseases .

α2-Noradrenaline Receptors Antagonists

Guanidines have been used as α2-noradrenaline receptors antagonists . These receptors are involved in the regulation of various physiological processes, and antagonists can be used to modulate their activity .

Guanidine-Based Organocatalysts

The synthesis of guanidine-based organocatalysts is a relatively new research area in chiral compound synthesis . These organocatalysts can be classified into several categories such as open chain, monocyclic, and bicyclic structures .

Mécanisme D'action

Target of Action

1-(Pyridin-3-ylmethyl)guanidine is a guanidine derivative. Guanidine compounds are known to interact with various targets. For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It acts by enhancing the release of acetylcholine following a nerve impulse . .

Mode of Action

For example, guanidine appears to enhance the release of acetylcholine following a nerve impulse and also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

For instance, guanidine is a normal product of protein metabolism and is found in the urine . It is also used in laboratory research as a protein denaturant .

Pharmacokinetics

Result of Action

For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Action Environment

The action of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine is a strong organic base existing primarily as guanidium ions at physiological ph .

Safety and Hazards

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXOVUKSPWZRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612320 | |

| Record name | N''-[(Pyridin-3-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyridin-3-ylmethyl)guanidine | |

CAS RN |

72357-67-6 | |

| Record name | N''-[(Pyridin-3-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

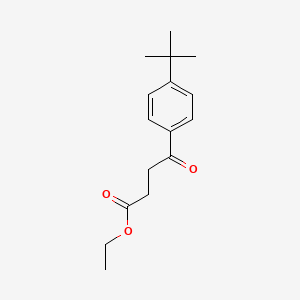

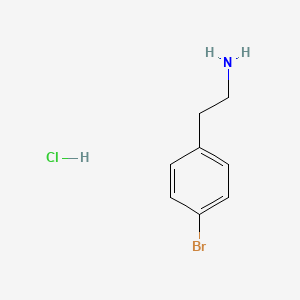

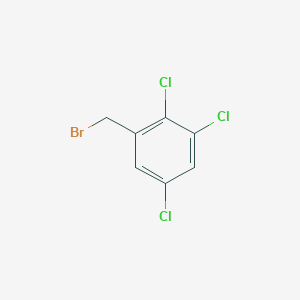

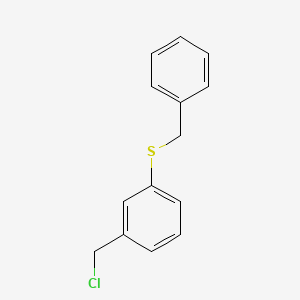

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)